molecular formula C26H24N2O3 B443097 4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE

4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE

Cat. No.: B443097
M. Wt: 412.5g/mol
InChI Key: VCSSXVOPQXCETK-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE typically involves multiple steps. One common method includes the condensation of 4-benzyloxy-3-methoxybenzaldehyde with 5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy functional groups.

    5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: Shares the pyrazolone core structure.

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5g/mol

IUPAC Name

(4Z)-4-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C26H24N2O3/c1-18-9-7-13-22(15-18)28-26(29)23(19(2)27-28)16-21-12-8-14-24(30-3)25(21)31-17-20-10-5-4-6-11-20/h4-16H,17H2,1-3H3/b23-16-

InChI Key

VCSSXVOPQXCETK-KQWNVCNZSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OCC4=CC=CC=C4)C(=N2)C

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4)/C(=N2)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OCC4=CC=CC=C4)C(=N2)C

Origin of Product

United States

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